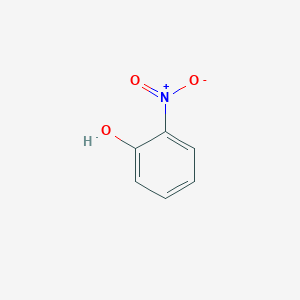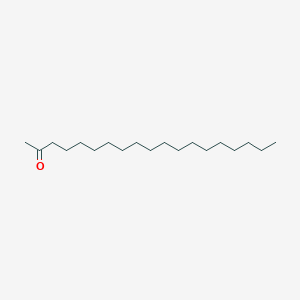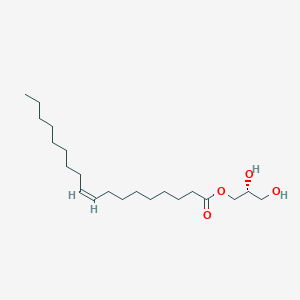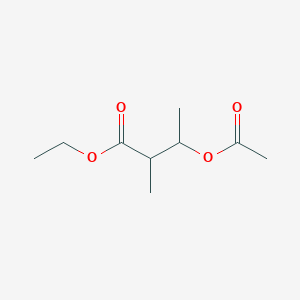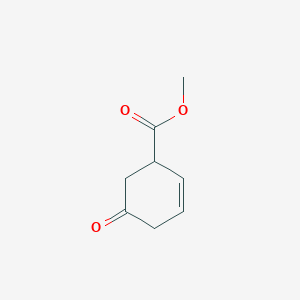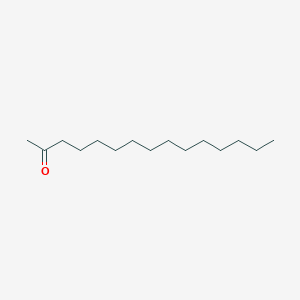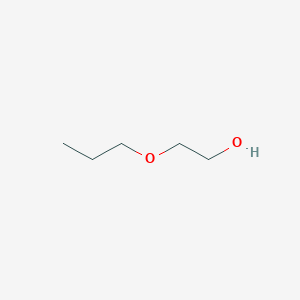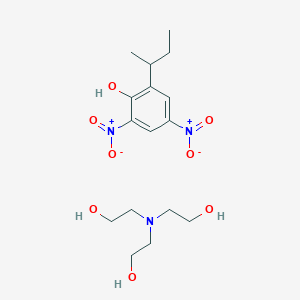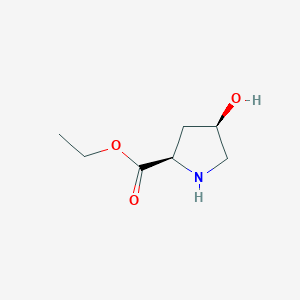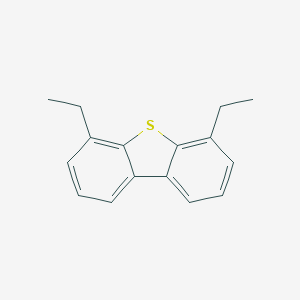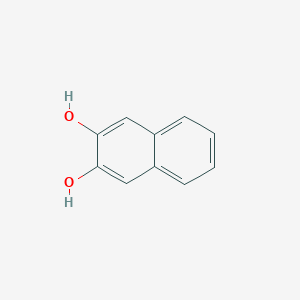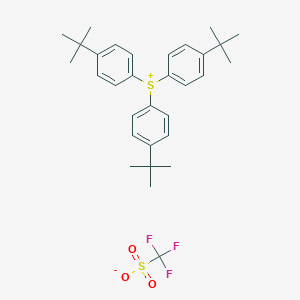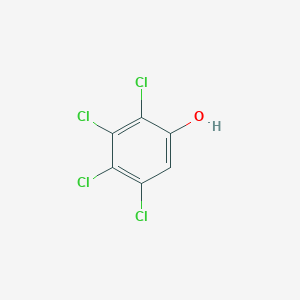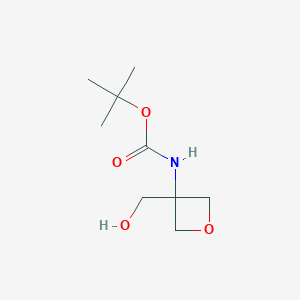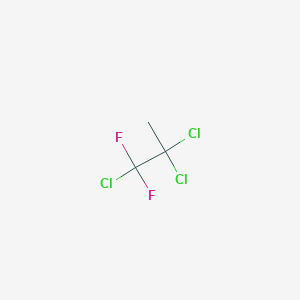
Trichlorodifluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichlorodifluoropropane (TCDFP) is a chemical compound that belongs to the group of chlorofluorocarbons (CFCs). It is a colorless liquid that has been used as a solvent, refrigerant, and propellant in various industries. TCDFP has been the subject of scientific research due to its potential impact on the environment and human health.
Mecanismo De Acción
Trichlorodifluoropropane is a potent greenhouse gas that contributes to the depletion of the ozone layer. It reacts with ozone in the stratosphere, releasing chlorine atoms that catalyze the breakdown of ozone molecules. This process leads to the formation of the ozone hole, which has been a major environmental concern since the 1980s.
Efectos Bioquímicos Y Fisiológicos
Trichlorodifluoropropane has been shown to have toxic effects on human health. It can cause skin irritation, respiratory problems, and neurological disorders. Trichlorodifluoropropane exposure has been linked to liver and kidney damage, reproductive and developmental problems, and cancer. The exact mechanism of Trichlorodifluoropropane toxicity is not fully understood, but it is believed to involve the disruption of cellular membranes and the generation of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trichlorodifluoropropane has been used as a standard reference material in analytical chemistry for the detection and quantification of CFCs in environmental samples. It has also been used as a model compound for studying the fate and transport of CFCs in the environment. However, Trichlorodifluoropropane has limited use in biological and medical research due to its toxic effects on human health.
Direcciones Futuras
Future research on Trichlorodifluoropropane should focus on developing safer alternatives to CFCs for industrial and commercial applications. This includes the development of new refrigerants, solvents, and propellants that have minimal impact on the environment and human health. Future research should also focus on understanding the mechanisms of Trichlorodifluoropropane toxicity and developing effective strategies for mitigating its harmful effects on human health and the environment.
Conclusion
In conclusion, Trichlorodifluoropropane is a chemical compound that has been the subject of scientific research due to its potential impact on the environment and human health. It is a persistent organic pollutant that can accumulate in the atmosphere, soil, and water. Trichlorodifluoropropane has toxic effects on human health and contributes to the depletion of the ozone layer. Future research should focus on developing safer alternatives to CFCs and understanding the mechanisms of Trichlorodifluoropropane toxicity.
Métodos De Síntesis
Trichlorodifluoropropane is synthesized by reacting trichloroethylene with hydrogen fluoride in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified by distillation. The chemical formula of Trichlorodifluoropropane is C2Cl3F2.
Aplicaciones Científicas De Investigación
Trichlorodifluoropropane has been used as a model compound for studying the fate and transport of CFCs in the environment. It has been found to be a persistent organic pollutant that can accumulate in the atmosphere, soil, and water. Trichlorodifluoropropane has also been used as a reference standard in analytical chemistry for the detection and quantification of CFCs in environmental samples.
Propiedades
Número CAS |
134237-42-6 |
|---|---|
Nombre del producto |
Trichlorodifluoropropane |
Fórmula molecular |
C3H3Cl3F2 |
Peso molecular |
183.41 g/mol |
Nombre IUPAC |
1,2,2-trichloro-1,1-difluoropropane |
InChI |
InChI=1S/C3H3Cl3F2/c1-2(4,5)3(6,7)8/h1H3 |
Clave InChI |
QDJDUXFLHIPMOX-UHFFFAOYSA-N |
SMILES |
CC(C(F)(F)Cl)(Cl)Cl |
SMILES canónico |
CC(C(F)(F)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



